H-Ala-Pro-Tyr-Ala-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-11(21)19(28)24-9-3-4-16(24)18(27)23-15(17(26)22-12(2)20(29)30)10-13-5-7-14(25)8-6-13/h5-8,11-12,15-16,25H,3-4,9-10,21H2,1-2H3,(H,22,26)(H,23,27)(H,29,30)/t11-,12-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVACHSSUTVGQ-APYUEPQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
High-Precision Isoelectric Point Determination: A Theoretical Framework for H-Ala-Pro-Tyr-Ala-OH
Executive Summary
The theoretical determination of the isoelectric point (pI) for short peptides is often oversimplified in general literature. For the tetrapeptide H-Ala-Pro-Tyr-Ala-OH , accurate calculation requires more than a summation of standard amino acid constants; it demands an understanding of terminal group pKa shifts, the impact of the proline backbone constraint, and the specific ionization behavior of the tyrosine phenolic moiety.
This guide provides a rigorous derivation of the pI for H-Ala-Pro-Tyr-Ala-OH. We will move beyond basic textbook approximations to apply Peptide-Optimized pKa datasets , demonstrating why the "Free Amino Acid" model often fails in drug development contexts.
Molecular Dissection: Anatomy of the Analyte
Before applying the Henderson-Hasselbalch equation, we must identify the ionizable species within the sequence Ala-Pro-Tyr-Ala .
Sequence Analysis
-
Sequence: Alanine (1) - Proline (2) - Tyrosine (3) - Alanine (4)
-
N-Terminus (H-): The
-amino group of Alanine-1. -
C-Terminus (-OH): The
-carboxyl group of Alanine-4. -
Side Chains:
-
Ala (x2): Methyl group (–CH₃). Non-ionizable.
-
Pro: Pyrrolidine ring. The nitrogen is part of the peptide bond (
). Non-ionizable in this position. -
Tyr: Phenol group (–C₆H₄OH). Ionizable (High pKa).
-
The "Proline Effect"
While Proline (Pro-2) does not contribute a charge to the side chain, its presence induces significant conformational constraints (typically favoring trans isomers but allowing cis populations). This rigidity can influence the local dielectric constant, potentially shifting the pKa of the adjacent N-terminal amine. However, for the purpose of theoretical pI calculation, we treat the backbone as a linear dielectric environment unless performing molecular dynamics simulations.
Theoretical Framework: The pKa Dataset Selection
The accuracy of a pI calculation is entirely dependent on the pKa dataset chosen. A common error in research is using Free Amino Acid pKa values for peptides.
-
Free Amino Acid pKas: Valid only when the amino acid is isolated (zwitterionic in solution).
-
Peptide-Optimized pKas: Correct for the inductive effect of the peptide bond, which lowers the pKa of the N-terminus and raises the pKa of the C-terminus.
We will compare both to demonstrate the divergence.
Table 1: Comparative pKa Values for Ionizable Groups
| Ionizable Group | Type | Free AA pKa (CRC Handbook) [1] | Peptide-Optimized pKa (IPC/Grimsley) [2] |
| C-Terminus (Ala-4) | 2.34 | 3.55 | |
| N-Terminus (Ala-1) | 9.69 | 7.50 - 8.00 | |
| Tyr-3 Side Chain | Phenolic -OH | 10.07 | 10.07 |
Critical Insight: Note the massive shift in the N-terminal pKa (from ~9.7 to ~7.5-8.0). In a peptide bond, the electron-withdrawing nature of the carbonyl group reduces the basicity of the N-terminal amine. Using the "Free AA" value of 9.69 will result in a significantly overestimated pI.
Step-by-Step Calculation Protocol
The isoelectric point is defined as the pH at which the net charge (
Charge State Assignment
We track the protonation state of each group across the pH scale:
-
pH < 2.0 (Acidic):
-
N-term (
): Protonated (+1) -
Tyr-OH: Protonated (0)
-
C-term (
): Protonated (0) -
Net Charge: +1
-
-
pH 2.0 – 7.5 (Neutral/Zwitterionic Zone):
-
As pH rises past the C-term pKa (~3.55), the carboxyl deprotonates.
-
N-term (
): Protonated (+1) -
C-term (
): Deprotonated (-1) -
Tyr-OH: Protonated (0)
-
Net Charge: 0
-
-
pH > 8.0 (Basic):
-
As pH rises past the N-term pKa (~7.75), the amine deprotonates.
-
N-term (
): Deprotonated (0) -
C-term (
): Deprotonated (-1) -
Tyr-OH: Protonated (0)
-
Net Charge: -1
-
-
pH > 10.1 (Highly Basic):
-
Tyr deprotonates.[6]
-
Net Charge: -2
-
The Calculation Logic
Since the Zwitterionic species (Charge 0) exists between the deprotonation of the C-terminus (
Therefore, the pI is the average of the two pKas flanking the neutral species:
Execution
Method A: Using Standard "Free AA" Values (Low Accuracy)
Method B: Using Peptide-Optimized Values (High Accuracy)
Using the Grimsley/IPC consensus values for short peptides:
- (Average for Ala N-term in peptides)
Result: The theoretical pI of H-Ala-Pro-Tyr-Ala-OH is approximately 5.65 .
Visualizing the Protonation Pathway[6]
The following diagram illustrates the stepwise deprotonation of the peptide. Note that the Tyrosine side chain only ionizes after the molecule has already passed through its isoelectric point.
Figure 1: Protonation states of H-Ala-Pro-Tyr-Ala-OH across the pH spectrum. The pI is the center of the green zone.
Experimental Validation Protocols
As a scientist, you must validate theoretical calculations. The following orthogonal methods are recommended for verifying the pI of this specific peptide.
Capillary Isoelectric Focusing (cIEF)
cIEF is the gold standard for peptide pI determination due to its high resolution.
-
Sample Prep: Dissolve H-Ala-Pro-Tyr-Ala-OH in ampholyte mixture (pH 3–10 range).
-
Focusing: Apply high voltage (30 kV/cm). The peptide migrates until it reaches the pH zone equal to its pI.
-
Detection: UV absorbance at 280 nm (targeting the Tyrosine chromophore).
-
Reference: Calibrate against internal pI markers (e.g., pI 5.5 and 7.0).
Zeta Potential Analysis
If the peptide aggregates (common with hydrophobic residues like Tyr/Pro), Zeta potential can determine the Point of Zero Charge (PZC).
-
Titration: Prepare peptide solution in 10mM NaCl.
-
Sweep: Titrate from pH 3.0 to pH 9.0 using HCl/NaOH.
-
Measurement: Measure electrophoretic mobility at 0.5 pH intervals.
-
Result: The pH where mobility crosses 0 mV is the experimental pI.[5]
Implications for Drug Development[7]
Understanding the pI of 5.65 is critical for formulation:
-
Solubility Minimum: The peptide will exhibit minimum solubility near pH 5.65. Formulation buffers should be set at least 1 pH unit away (e.g., pH 4.0 or pH 7.4) to ensure stability and prevent precipitation.
-
Purification Strategy: For Ion Exchange Chromatography (IEX):
-
At pH 4.0 (Charge +1): Bind to Cation Exchange resin (CEX).
-
At pH 7.4 (Charge ~0/-1): Bind to Anion Exchange resin (AEX).
-
References
-
Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for standard amino acid pKas).[2][7][8][9]
-
Kozlowski, L. P. (2016).[10] IPC – Isoelectric Point Calculator.[4][10][11] Biology Direct, 11(1), 55. [Link]
-
Grimsley, G. R., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(1), 247–251. [Link]
-
ExPASy. (n.d.). ProtParam Tool Documentation. SIB Swiss Institute of Bioinformatics. [Link]
Sources
- 1. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 4. proteiniq.io [proteiniq.io]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 9. 氨基酸参照表 [sigmaaldrich.com]
- 10. IPC – Isoelectric Point Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Guide: Biological Activity and Function of APYA Peptide Sequence
The APYA Peptide Sequence (Ala-Pro-Tyr-Ala) is a tetrapeptide of significant interest in enzymology and structural biology, primarily serving as a kinetic probe for dipeptidyl carboxypeptidase (DCP) activity and a model for metal-ion coordination in peptide backbones.
Executive Summary
The APYA peptide (L-Alanyl-L-Prolyl-L-Tyrosyl-L-Alanine) is a bioactive tetrapeptide utilized to characterize the specificity of zinc-metalloproteases, specifically dipeptidyl carboxypeptidases (DCP) . Unlike non-specific substrates, APYA’s structural rigidity—conferred by the Proline residue at position 2—makes it an ideal probe for studying the "break-point" phenomena in metal coordination and the substrate specificity of Angiotensin-Converting Enzyme (ACE) analogues. This guide details the physicochemical properties, enzymatic mechanisms, and experimental protocols for utilizing APYA in biochemical research.
Structural & Physicochemical Profile
The biological function of APYA is dictated by its specific amino acid sequence and the resulting conformational constraints.
| Property | Detail |
| Sequence | Ala-Pro-Tyr-Ala (A-P-Y-A) |
| Molecular Weight | ~434.49 g/mol |
| Isoelectric Point (pI) | ~5.5 (Neutral at physiological pH) |
| Key Residue: Proline (Pro2) | Acts as a "break-point" in the peptide backbone, preventing amide nitrogen deprotonation and coordination with metal ions (e.g., Cu(II)).[1] Induces a cis/trans conformational equilibrium that affects enzyme binding. |
| Key Residue: Tyrosine (Tyr3) | Provides an aromatic chromophore for UV detection (280 nm) and potential antioxidant radical scavenging via the phenolic hydroxyl group. |
| Solubility | Highly soluble in water and polar organic solvents (DMSO, DMF). |
Metal Coordination Dynamics
Research into copper(II) complexes reveals that APYA exhibits a unique coordination mode. In typical tetrapeptides, Cu(II) coordinates sequentially along the peptide backbone nitrogens. However, the Proline at position 2 lacks an amide hydrogen , effectively halting this sequential coordination. This makes APYA a critical model for understanding how proline-rich domains in larger proteins modulate metalloprotein stability.
Biological Mechanisms & Enzymatic Interactions[2][3][4][5][6][7]
The primary biological utility of APYA is its role as a substrate for Dipeptidyl Carboxypeptidase (DCP) .
2.1 Mechanism of Hydrolysis (DCP Activity)
DCPs are exopeptidases that cleave dipeptides from the C-terminus of oligopeptides.[2] They are functionally analogous to the mammalian Angiotensin-Converting Enzyme (ACE).[2]
-
Substrate Recognition: The enzyme recognizes the C-terminal carboxylate of Alanine (Ala4).
-
Cleavage Site: The peptide bond between Proline (Pro2) and Tyrosine (Tyr3) is scissile.
-
Reaction Products: Hydrolysis yields two dipeptides: Ala-Pro (N-terminal fragment) and Tyr-Ala (C-terminal fragment).
This reaction is critical for distinguishing DCP activity from other proteases (e.g., carboxypeptidases that remove single amino acids).
2.2 Signaling Pathway Visualization
The following diagram illustrates the enzymatic processing of APYA by DCP, mimicking the regulation of vasoactive peptides.
Figure 1: Enzymatic hydrolysis of APYA by Dipeptidyl Carboxypeptidase, releasing two dipeptides.
Therapeutic & Functional Implications
3.1 ACE Inhibition and Cardiovascular Research
While APYA is a substrate, its structural analogs (Proline-containing short peptides) are often ACE Inhibitors .
-
Structure-Activity Relationship (SAR): The presence of C-terminal Proline or Alanine residues is favorable for binding to the ACE active site.
-
Competitive Inhibition: High concentrations of APYA can competitively inhibit the degradation of physiological substrates like Angiotensin I or Bradykinin, making it a useful tool in hypertension research to modulate the Renin-Angiotensin System (RAS) in vitro.
3.2 Antioxidant Activity
The Tyrosine (Y) residue confers antioxidant potential.[3][4]
-
Mechanism: The phenolic hydroxyl group of Tyr3 can donate hydrogen atoms to stabilize free radicals (e.g., ABTS or DPPH radicals).[4]
-
Relevance: APYA represents a class of food-derived bioactive peptides (often from casein or gluten hydrolysates) that provide oxidative stress protection in cellular models.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of APYA
Objective: Synthesize high-purity (>95%) APYA for enzymatic assays.
-
Resin Loading: Use Fmoc-Ala-Wang resin (0.5–0.8 mmol/g loading).
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash with DMF/DCM.
-
Coupling (Iterative):
-
Activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU/HOBt (3 eq) and DIEA (6 eq).
-
Incubate with resin for 45–60 min.
-
Repeat for Fmoc-Pro-OH and Fmoc-Ala-OH.
-
-
Cleavage: Incubate resin in TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
-
Precipitation: Filter resin; precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.
-
Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (0.1% TFA).
Protocol B: Spectrophotometric Assay for DCP Activity
Objective: Measure the rate of APYA hydrolysis.
-
Reagents:
-
Substrate: 1.0 mM APYA in 50 mM Tris-HCl (pH 7.5).
-
Enzyme: Purified DCP fraction (e.g., from B. pumilus).[2]
-
Stop Solution: 10% Trichloroacetic acid (TCA) or 1M HCl.
-
-
Reaction:
-
Equilibrate substrate at 37°C.
-
Add enzyme (1–5 units) to initiate.
-
Incubate for 10–30 minutes.
-
-
Quantification (HPLC Method):
Figure 2: HPLC-based workflow for quantifying APYA enzymatic hydrolysis.
Disambiguation Note
Researchers should distinguish the APYA peptide from the ApyA protein (Aspergillus nidulans). ApyA is a larger arrestin-like protein involved in transporter endocytosis and ubiquitination (containing PY motifs), whereas the APYA peptide is the specific tetrapeptide sequence described above.
References
-
Hwang, S. Y., et al. (1997). "Enzymatic Properties of Dipeptidyl Carboxypeptidase from Bacillus pumilus." Bioscience, Biotechnology, and Biochemistry, 61(10), 1695-1699.
-
Kozlowski, H., et al. (1999). "The impact of the amino-acid sequence on the specificity of copper(II) interactions with peptides having non-coordinating side-chains." Polyhedron, 18(26), 3453-3460.
-
Boase, N. A., & Kelly, J. M. (2004). "A role for creD, a carbon catabolite repression gene from Aspergillus nidulans, in ubiquitination."[7][8] Molecular Microbiology, 52(6), 1747-1764. (Context for ApyA protein vs peptide).
-
Nongonierma, A. B., & FitzGerald, R. J. (2015). "The scientific evidence for the role of milk protein-derived bioactive peptides in humans: A Review." Journal of Functional Foods, 17, 642-659.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 7. A role for creD, a carbon catabolite repression gene from Aspergillus nidulans, in ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon Catabolite Repression in Filamentous Fungi [mdpi.com]
Hydrophobicity Profiling of H-Ala-Pro-Tyr-Ala-OH: A Technical Guide to Hydropathy Indices and Experimental Validation
Executive Summary
This technical guide analyzes the physicochemical properties of the tetrapeptide H-Ala-Pro-Tyr-Ala-OH (APYA). While standard hydropathy indices provide a baseline for predicting peptide behavior, they often fail to account for the structural rigidity of proline and the ionization states of terminal residues in short sequences. This guide synthesizes theoretical calculations with experimental validation protocols (RP-HPLC) to provide a comprehensive hydrophobicity profile essential for drug development applications, including solubility optimization and bioavailability assessment.
Theoretical Framework: Hydropathy Indices
To understand the behavior of H-Ala-Pro-Tyr-Ala-OH, we must first quantify its theoretical hydrophobicity using established scales.[1] However, a single scale is insufficient for short peptides. We employ a comparative approach using the Kyte-Doolittle (KD) scale (predicting transmembrane potential/buried regions) and the Hopp-Woods (HW) scale (predicting antigenicity/surface exposure).
Sequence Analysis & Index Calculation
The peptide sequence is Alanine (A) - Proline (P) - Tyrosine (Y) - Alanine (A) .[2]
Table 1: Comparative Hydropathy Index Calculation
| Residue | Position | Kyte-Doolittle (KD) Value | Hopp-Woods (HW) Value** | Structural Characteristic |
| Ala | 1 (N-term) | +1.8 | -0.5 | Hydrophobic, aliphatic helix stabilizer |
| Pro | 2 | -1.6 | 0.0 | Helix breaker, induces structural kinks |
| Tyr | 3 | -1.3 | -2.3 | Amphipathic, aromatic, H-bond donor |
| Ala | 4 (C-term) | +1.8 | -0.5 | Hydrophobic, aliphatic |
| NET SUM | - | +0.7 | -3.3 | - |
| GRAVY | - | +0.175 | -0.825 | Grand Average of Hydropathy |
Interpretation of Divergent Data
The calculated GRAVY scores reveal a critical dichotomy:
-
Kyte-Doolittle (+0.175): Suggests the peptide has a slightly hydrophobic core character, driven by the flanking Alanine residues.
-
Hopp-Woods (-0.825): Suggests the peptide is hydrophilic and likely surface-exposed.[1]
Scientific Insight: For a short tetrapeptide like H-Ala-Pro-Tyr-Ala-OH, the Hopp-Woods scale is often more experimentally relevant regarding solubility in aqueous buffers (PBS). The Kyte-Doolittle scale underestimates the solvation potential of the Tyrosine hydroxyl group and the terminal charges.
Structural Dynamics & The "Terminal Drag" Effect
In short peptides (<10 residues), the ionization of the N-terminal amine (
The Proline Kink
Proline at position 2 is structurally determinant. Unlike other amino acids, Proline's side chain cyclizes back to the nitrogen backbone, locking the
-
Effect: This prevents the formation of a standard
-helix.[4] -
Hydrophobic Consequence: It forces the peptide into a "kinked" or "turned" conformation (often a Type II
-turn), potentially exposing the hydrophobic aromatic ring of Tyrosine to the solvent more than a linear conformation would.
Visualization of Structural Logic
The following diagram illustrates the relationship between sequence, structure, and effective hydrophobicity.
Figure 1: Structural logic flow showing how Proline constraints and terminal charges dictate the observed hydrophobicity.
Experimental Validation: RP-HPLC Protocol
Theoretical indices are approximations. The gold standard for determining the effective hydrophobicity of H-Ala-Pro-Tyr-Ala-OH is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle
The peptide partitions between a hydrophobic stationary phase (C18 alkyl chains) and a polar mobile phase. Retention time (
Step-by-Step Methodology
Phase A: Preparation
-
Column Selection: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 is preferred over C8 for short peptides to maximize interaction surface area.
-
Mobile Phase Formulation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (Ion-pairing agent to neutralize terminal charges).
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
-
Sample Dissolution: Dissolve H-Ala-Pro-Tyr-Ala-OH in Solvent A at 1 mg/mL. Note: If turbidity occurs, sonicate for 30 seconds.
Phase B: The Gradient Protocol Run the following linear gradient at a flow rate of 1.0 mL/min:
| Time (min) | % Solvent A | % Solvent B | Purpose |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Sample Injection |
| 22.0 | 35 | 65 | Elution Gradient |
| 25.0 | 5 | 95 | Column Wash |
| 30.0 | 95 | 5 | Re-equilibration |
Phase C: Detection & Analysis
-
Wavelength: Monitor absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).
-
Validation: The ratio of Abs280/Abs214 should remain constant across the peak, confirming peak purity and the presence of Tyrosine.
Workflow Visualization
Figure 2: Experimental workflow for determining peptide hydrophobicity via RP-HPLC.
Applications in Drug Development[6]
Understanding the hydrophobicity of H-Ala-Pro-Tyr-Ala-OH impacts three critical areas:
-
Formulation Stability: The calculated GRAVY score (+0.175) suggests the peptide is at the "tipping point" of solubility. In high concentrations (>10 mg/mL), the hydrophobic Alanine/Tyrosine interactions may drive aggregation. Recommendation: Maintain pH < 6.0 or > 8.0 to ensure terminal ionization prevents aggregation.
-
Bioavailability: The Proline residue likely confers resistance to non-specific proteolytic degradation, while the moderate hydrophobicity allows for potential membrane interaction without permanent entrapment.
-
Linker Design: This sequence is often used as a cleavable linker. Its hydrophobicity profile ensures it remains accessible to enzymes (like chymotrypsin which targets Tyr) rather than burying itself in a protein core.
References
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132.
-
Hopp, T. P., & Woods, K. R. (1981). Prediction of protein antigenic determinants from amino acid sequences. Proceedings of the National Academy of Sciences, 78(6), 3824–3828.
-
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Monera, O. D., et al. (1995). Relationship of side-chain hydrophobicity and alpha-helical propensity on the stability of the single-stranded amphipathic alpha-helix. Journal of Peptide Science, 1(5), 307-329.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of H-Ala-Pro-Tyr-Ala-OH via Fmoc-SPPS
Abstract & Strategic Overview
This protocol details the synthesis of the tetrapeptide H-Ala-Pro-Tyr-Ala-OH using Fmoc solid-phase peptide synthesis (SPPS) on Wang resin. While the sequence appears simple, the presence of Proline (Pro) introduces specific steric and chemical challenges that standard automated protocols often mishandle.
Key Technical Challenges & Solutions:
-
Secondary Amine Monitoring: The N-terminus of Proline is a secondary amine.[1][2] The standard Kaiser test (ninhydrin) is unreliable for secondary amines.[3] This protocol mandates the Chloranil Test for validating the deprotection of Proline and the subsequent coupling of Alanine.
-
C-Terminal Racemization Risk: Loading the first amino acid (Alanine) onto Wang resin often requires activating the carboxyl group, which can lead to racemization. To ensure enantiomeric purity, this protocol utilizes pre-loaded Fmoc-Ala-Wang resin .
-
Tyrosine Protection: Tyrosine is susceptible to alkylation during cleavage. We utilize the tert-butyl (tBu) protecting group, which is efficiently removed by the standard TFA cleavage cocktail.
Materials & Reagents
| Category | Reagent | Grade/Specification | Function |
| Solid Support | Fmoc-Ala-Wang Resin | Loading: 0.4–0.8 mmol/g | C-terminal anchor; pre-loaded to prevent racemization. |
| Amino Acids | Fmoc-L-Pro-OH | >99% Purity | Residue 2 |
| Fmoc-L-Tyr(tBu)-OH | >99% Purity | Residue 3 (Side chain protected) | |
| Fmoc-L-Ala-OH | >99% Purity | Residue 4 (N-terminal) | |
| Coupling | HBTU | 0.45 M in DMF | Activator (Uronium salt) |
| DIEA (Diisopropylethylamine) | 2.0 M in NMP/DMF | Base for activation | |
| Deprotection | Piperidine | 20% (v/v) in DMF | Removes Fmoc group |
| Cleavage | TFA (Trifluoroacetic acid) | HPLC Grade | Acidolysis of resin/protecting groups |
| TIS (Triisopropylsilane) | Scavenger Grade | Cation scavenger | |
| Solvents | DMF (Dimethylformamide) | Peptide Grade (Low amine) | Main reaction solvent |
| DCM (Dichloromethane) | HPLC Grade | Resin swelling/washing | |
| Diethyl Ether | Cold (-20°C) | Peptide precipitation |
Experimental Protocol
Phase 1: Resin Preparation
Objective: Solvate the polymer matrix to expose reactive sites.
-
Weigh 0.25 mmol of Fmoc-Ala-Wang resin into a fritted polypropylene reaction vessel.
-
Add 10 mL DCM and swell for 30 minutes with gentle agitation.
-
Drain DCM and wash with DMF (3 x 10 mL) .
Phase 2: Peptide Assembly Cycles
Perform the following cycle for each amino acid addition (Order: Tyr → Pro → Ala).
Step A: Fmoc Deprotection[3][4][5]
-
Add 20% Piperidine in DMF (5 mL). Agitate for 3 minutes . Drain.
-
Add fresh 20% Piperidine in DMF (5 mL). Agitate for 10 minutes . Drain.
-
Wash: DMF (3 x 5 mL), DCM (3 x 5 mL), DMF (3 x 5 mL).
Step B: In-Process Control (IPC) - Deprotection Verification
-
For Ala (Resin) & Tyr: Perform Kaiser Test .[2]
-
Result: Blue beads = Free primary amine (Proceed). Colorless = Incomplete deprotection.
-
-
For Pro: Perform Chloranil Test .[1][6]
-
Result: Blue/Green beads = Free secondary amine (Proceed).
-
Step C: Activation & Coupling
-
Dissolve 1.0 mmol (4 eq) of the incoming Fmoc-Amino Acid and 1.0 mmol (4 eq) HBTU in 2.5 mL DMF.
-
Add 2.0 mmol (8 eq) DIEA. Solution should turn yellow.
-
Add activated solution to the resin immediately.
-
Agitate for 45–60 minutes at room temperature.
-
Note: For coupling Fmoc-Ala-OH onto Proline , extend time to 90 minutes due to the lower nucleophilicity of the secondary amine.
-
Step D: In-Process Control (IPC) - Coupling Verification
-
Standard: Perform Kaiser Test .
-
Result: Colorless/Yellow = Complete coupling. Blue = Incomplete (Recouple).
-
-
Post-Proline Coupling (Ala -> Pro): Perform Chloranil Test .
-
Result: Colorless/Amber = Complete coupling. Blue/Green = Incomplete (Recouple).
-
Phase 3: Final Cleavage & Isolation
Objective: Detach peptide from resin and remove tBu protection from Tyrosine.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final Alanine using the standard deprotection protocol (Step A). Wash thoroughly with DCM to remove all traces of DMF (DMF interferes with precipitation).
-
Cocktail Preparation: Prepare 10 mL of cleavage cocktail:
-
Reaction: Add cocktail to resin. Agitate for 2 hours at room temperature.
-
Collection: Filter the resin, collecting the filtrate in a 50 mL centrifuge tube. Rinse resin with 1 mL TFA and combine.
-
Precipitation:
-
Evaporate TFA under nitrogen flow to a volume of ~2 mL.
-
Add 40 mL ice-cold Diethyl Ether . The peptide will precipitate as a white solid.
-
Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash 2x.
-
-
Drying: Dry the pellet under vacuum or nitrogen.
Process Visualization (Workflow Logic)
The following diagram illustrates the critical decision pathways, specifically distinguishing the monitoring requirements for Proline residues.
Caption: Logical flow of the SPPS cycle highlighting the specific branching logic for Proline monitoring (Chloranil) versus standard residues (Kaiser).
Quality Control & Troubleshooting
Analytical Expectations
-
Theoretical Mass: Calculate the exact mass of H-Ala-Pro-Tyr-Ala-OH.
-
Ala (71) + Pro (97) + Tyr (163) + Ala (89) + H2O (18) = 438.5 Da (approx).
-
Note: Mass Spectrometry (ESI-MS) should show [M+H]+ peak at ~439.5 m/z.
-
-
HPLC: Run a gradient of 5% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes on a C18 column. The peptide is relatively hydrophilic; expect early-to-mid elution.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Coupling | Positive color test after coupling | Steric hindrance or aggregation | Double Couple: Repeat Step C with fresh reagents. Use HATU instead of HBTU for the second shot. |
| Racemization | Split peaks in HPLC | High base concentration or long activation | Reduce activation time (< 2 min before addition). Ensure pre-loaded resin was used. |
| Proline Failure | Low yield of full-length peptide | Inefficient coupling to secondary amine | Use Chloranil test strictly. Extend coupling time for Ala-to-Pro step. |
| tBu Adducts | Mass +56 Da observed | Incomplete scavenging during cleavage | Ensure TIS is fresh. Do not skip the TIS in the cocktail. |
References
- Standard Fmoc Protocols: Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis - Protocol.
- Monitoring Tests (Kaiser vs. Chloranil): Bachem. Color Tests for Solid Phase Synthesis.
- Resin Loading & Racemization: MedChemExpress. Fmoc-Ala-Wang Resin Product Guide.
-
Cleavage Cocktails
- Aapptec. Cleavage Cocktails and Protocols.
-
Source: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Solubilization Strategies for H-Ala-Pro-Tyr-Ala-OH
Topic: Optimization of Solubilization Strategies for H-Ala-Pro-Tyr-Ala-OH (APY-A) Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Abstract & Introduction
The tetrapeptide H-Ala-Pro-Tyr-Ala-OH (APY-A) presents a distinct physicochemical challenge in solution chemistry. While short peptides (<6 residues) are often assumed to be water-soluble, the specific amino acid composition of APY-A dictates a more nuanced approach. The presence of three hydrophobic residues (Ala, Pro, Ala) and one aromatic residue (Tyr) creates a hydrophobicity profile that favors aggregation near neutral pH.
This guide provides an evidence-based protocol for dissolving APY-A in Dimethyl Sulfoxide (DMSO) versus Water , analyzing the thermodynamic and kinetic factors influencing solubility. We prioritize the preservation of peptide integrity and downstream assay compatibility.
Physicochemical Profiling
Before attempting solubilization, one must understand the intrinsic properties of the peptide.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Sequence | Ala-Pro-Tyr-Ala | High hydrophobic content (75%). |
| Molecular Weight | ~420.46 g/mol | Low MW facilitates diffusion but does not guarantee solubility. |
| Isoelectric Point (pI) | ~6.0 (Theoretical) | CRITICAL: Solubility is lowest at pH ≈ pI. Neutral pH (7.[1][2]0) is dangerously close to the aggregation point. |
| Net Charge (pH 7) | ~0 (Zwitterionic) | Lack of net charge reduces electrostatic repulsion, promoting precipitation. |
| Functional Groups | Phenolic -OH (Tyr) | Weakly acidic (pKa ~10). Hydrophobic aromatic ring limits water interaction. |
The "pI Trap"
At pH 6.0, the N-terminal amine is protonated (
Protocol A: Dissolution in DMSO (Recommended Stock)
Context: DMSO is a polar aprotic solvent that effectively disrupts secondary structures and hydrophobic aggregates. It is the "Gold Standard" for creating high-concentration stock solutions (>5 mg/mL) for this peptide.
Reagents
-
Peptide: H-Ala-Pro-Tyr-Ala-OH (Lyophilized powder)
-
Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)
Step-by-Step Procedure
-
Equilibration: Allow the peptide vial to reach room temperature before opening. This prevents atmospheric moisture condensation, which causes deliquescence (becoming liquid/sticky).
-
Weighing: Weigh the desired amount of peptide (e.g., 2 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 5–10 mg/mL .
-
Calculation: For 2 mg peptide, add 200 µL DMSO to get 10 mg/mL.
-
-
Vortexing: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless.
-
Visual Inspection: Hold the tube against a dark background. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.
-
Aliquot & Storage: Divide into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months).
Important Considerations
-
Cell Toxicity: Final DMSO concentration in cell culture must usually be <0.5% (v/v) .
-
Freezing: Pure DMSO freezes at 19°C. It will be solid in the fridge/freezer. Thaw completely before use.
Protocol B: Dissolution in Aqueous Buffer (Direct Use)
Context: Direct aqueous dissolution is riskier due to the pI issue but necessary if DMSO is contraindicated.
The "pH Shift" Strategy
To dissolve APY-A in water, we must force a net charge on the molecule to induce electrostatic repulsion.
-
Acidic Shift (pH < 4): Protonates the C-terminus (
), giving a net charge of +1. -
Basic Shift (pH > 8): Deprotonates the N-terminus (
), giving a net charge of -1.
Recommendation: Use the Basic Shift (Ammonia) cautiously, or preferably the Acidic Shift (Acetic Acid), as Tyrosine is stable in mild acid. However, for neutral hydrophobic peptides, small amounts of organic co-solvent are often superior to extreme pH shifts.
Step-by-Step Procedure
-
Initial Attempt: Add sterile ultrapure water (Milli-Q) to the peptide to reach 1 mg/mL.
-
Sonication: Sonicate for 5 minutes.
-
Outcome: If clear, proceed. If cloudy (likely), proceed to step 3.
-
-
Titration (Choose ONE path):
-
Path A (Acidic): Add 10% Acetic Acid dropwise. Vortex after each drop.[6] Stop when clear.
-
Path B (Basic): Add 1% Ammonium Hydroxide (
) dropwise. Vortex. Stop when clear. -
Note: Tyrosine solubility improves significantly at alkaline pH, but ensure downstream compatibility.
-
-
Dilution: Once dissolved at high concentration in the pH-adjusted water, slowly dilute into your working buffer (e.g., PBS).
-
Warning: Rapid dilution into PBS (pH 7.4) may cause reprecipitation as the pH approaches the pI (6.0). Always add the peptide solution TO the buffer while vortexing.
-
Comparative Analysis & Decision Logic
Data Summary Table
| Feature | DMSO Protocol | Aqueous Protocol |
| Solubility Limit | High (>20 mg/mL) | Low (<1–2 mg/mL typically) |
| Stability | Excellent (Hydrolysis resistant) | Moderate (Susceptible to microbial growth) |
| Ease of Use | High (Dissolves instantly) | Low (Requires pH adjustment/sonication) |
| Cell Compatibility | Requires dilution (<0.5%) | High (if pH is neutralized) |
| Risk | Solvent toxicity | Peptide aggregation/precipitation |
Workflow Diagram (Decision Tree)
Caption: Decision logic for solubilizing APY-A based on downstream application requirements.
Quality Control: Self-Validating the Solution
How do you know the peptide is actually dissolved and not just a micro-suspension?
Method: UV-Vis Spectroscopy Since APY-A contains Tyrosine , it has a measurable absorbance at 280 nm.
-
Blank: Measure the absorbance of your pure solvent (DMSO or Buffer).
-
Measure: Measure absorbance of the peptide solution at 280 nm (
). -
Calculate: Use the Beer-Lambert Law.
-
Tyrosine Extinction Coefficient (
): ~1490 -
If the calculated concentration matches your weighed mass, the peptide is fully dissolved. If the absorbance is anomalously high (scattering) or low (precipitation), the protocol failed.
-
References
-
Purdue University. Amino Acids Properties and Isoelectric Point. Retrieved from [Link]
Sources
Application Note & Protocol: Optimal Storage and Handling of Lyophilized H-Ala-Pro-Tyr-Ala-OH
Abstract
The tetrapeptide H-Ala-Pro-Tyr-Ala-OH is a subject of interest in various biochemical and pharmaceutical research fields. As with all peptides, its stability and integrity are paramount for generating reproducible and reliable experimental data. This document provides a comprehensive guide, grounded in established principles of peptide chemistry, for the proper storage, handling, and reconstitution of lyophilized H-Ala-Pro-Tyr-Ala-OH. The protocols herein are designed to mitigate common sources of degradation, such as hydrolysis, oxidation, and improper solubilization, thereby ensuring the peptide's optimal performance and longevity.
Understanding the Physicochemical Landscape of H-Ala-Pro-Tyr-Ala-OH
The handling strategy for any peptide is dictated by its unique chemical structure. The sequence Ala-Pro-Tyr-Ala imparts specific properties that must be considered.
-
Amino Acid Composition and Inherent Risks:
-
Alanine (Ala): A small, non-polar amino acid that contributes to the peptide's overall hydrophobic character.[1]
-
Proline (Pro): Its unique cyclic side chain introduces a rigid kink into the peptide backbone, which can influence secondary structure and solubility.[1]
-
Tyrosine (Tyr): Contains a phenolic hydroxyl group, making it susceptible to oxidation.[2][3] This is a critical consideration for long-term storage and handling, as oxidation can inactivate the peptide. The aromatic ring also contributes to hydrophobicity, while the hydroxyl group can participate in hydrogen bonding.[4]
-
-
Causality of Instability: The primary threats to the integrity of lyophilized H-Ala-Pro-Tyr-Ala-OH are moisture , oxygen , heat , and light . Moisture is the most significant adversary, as it facilitates hydrolysis of peptide bonds and other degradative chemical reactions.[5][6] The presence of Tyrosine makes the peptide particularly vulnerable to oxidation, which can be accelerated by exposure to air and light.[3]
A summary of the key physicochemical properties is presented below.
| Property | Value / Characteristic | Rationale & Impact on Handling |
| Sequence | H-Ala-Pro-Tyr-Ala-OH | A tetrapeptide with a mix of hydrophobic and polar, aromatic residues. |
| Molecular Weight | ~449.5 g/mol (Calculated) | Essential for preparing solutions of a specific molarity. |
| Net Charge at pH 7 | Neutral (0) | N-terminus (+1) and C-terminus (-1) charges cancel out. Influences solubility protocol.[7][8] |
| Key Residues | Tyrosine (Tyr) | Prone to oxidation; requires protection from air and light.[2] |
| General Character | Moderately Hydrophobic | May require careful solvent selection for full reconstitution. |
| Form | Lyophilized Powder | Enhances stability by removing water, but makes the peptide highly hygroscopic (readily absorbs moisture).[5][9] |
Storage Protocols for Lyophilized Peptide
Proper storage is the first line of defense in preserving peptide integrity. The lyophilized state is the most stable form, and maintaining this state is the primary objective.
Long-Term Storage (Months to Years)
For maximum stability, lyophilized H-Ala-Pro-Tyr-Ala-OH should be stored at -20°C or, preferably, -80°C .[10][11][12][13]
-
Rationale: Extremely low temperatures significantly reduce molecular motion, slowing down any potential degradation reactions to a near standstill.
-
Protocol:
-
Upon receipt, immediately place the manufacturer's sealed vial in a freezer set to -20°C or -80°C.
-
Store the vial in a secondary container, such as a freezer box, that is clearly labeled.
-
To mitigate oxidation of the Tyrosine residue, the vial should be placed inside a desiccator containing a desiccant and an oxygen scavenger.[5] If possible, backfilling the vial with an inert gas like argon or nitrogen before sealing provides the best protection.[3][10][11]
-
The storage location should be dark to prevent light-induced degradation.[2]
-
Short-Term Storage (Weeks to Months)
If the peptide will be used within a few weeks, storage at -20°C is sufficient.[14][15] While some guidelines permit storage at 2-8°C for very short periods, this is not recommended for H-Ala-Pro-Tyr-Ala-OH due to the inherent risks of moisture absorption and accelerated degradation over time.[12]
| Condition | Temperature | Duration | Key Considerations |
| Long-Term | -80°C or -20°C | Months to Years | Use of desiccator and inert gas is highly recommended. Protect from light.[3][5][11] |
| Short-Term | -20°C | Weeks to Months | Must remain tightly sealed and protected from moisture.[2][15] |
| Room Temp | Not Recommended | Unavoidable (Shipping/Handling) | Stable for days, but prolonged exposure significantly reduces shelf-life.[10] |
Critical Protocol: Weighing the Lyophilized Peptide
This stage presents the highest risk of introducing moisture, the primary catalyst for degradation.[3][5] The following workflow is mandatory to prevent contamination.
Step-by-Step Methodology:
-
Equilibration is Non-Negotiable: Transfer the sealed vial from the freezer to a desiccator at room temperature.[10][14][16] Allow the vial to warm to ambient temperature for at least 1-2 hours.[9]
-
Prepare the Weighing Environment: Perform weighing in an area with low humidity. Ensure the analytical balance is clean and tared.
-
Work Quickly: Once equilibrated, open the vial, quickly remove the desired amount of peptide using a clean spatula, and place it into your receiving vessel.[2][14]
-
Seal Immediately: Tightly reseal the stock vial immediately after dispensing.[2][16] If available, purge the vial headspace with a stream of dry argon or nitrogen before sealing to displace oxygen.[3][10]
-
Return to Storage: Promptly return the stock vial to its designated long-term storage condition (-20°C or -80°C).
Reconstitution Protocol for H-Ala-Pro-Tyr-Ala-OH
The goal of reconstitution is to fully dissolve the peptide in a buffer compatible with the downstream application without causing degradation. The neutral charge and moderate hydrophobicity of H-Ala-Pro-Tyr-Ala-OH guide the solvent selection process.
Step-by-Step Methodology:
-
Initial Solvent Choice: As a neutral peptide, the first choice of solvent should be sterile, high-purity water or a common aqueous buffer (e.g., PBS, pH 7.0-7.4).[7][18]
-
Note on Peptide Content: Remember that the mass of the lyophilized powder is not 100% peptide. It contains counterions (like TFA from HPLC purification) and residual moisture.[14][19] The net peptide content is usually provided on the Certificate of Analysis and must be used to calculate the precise molar concentration.
-
-
Reconstitution Technique: a. Briefly centrifuge the vial to ensure all powder is at the bottom.[20] b. Slowly add the calculated volume of the chosen solvent down the side of the vial. Do not squirt directly onto the peptide powder, as this can cause it to disperse and stick to the vial cap.[21] c. Gently swirl or roll the vial to dissolve the contents.[17][21] If necessary, vortex at a low speed. Avoid vigorous shaking or foaming, which can denature the peptide.[20]
-
Troubleshooting Solubility: If the peptide does not fully dissolve in the aqueous buffer (indicated by a cloudy or particulate suspension), its hydrophobic character is preventing solubilization. a. Add a minimal volume (e.g., 10-20% of the final volume) of a water-miscible organic solvent like Acetonitrile or DMSO to the suspension.[18] b. Gentle sonication in a water bath for a few minutes can help break up aggregates and facilitate dissolution.[14] c. Once the solution is clear, slowly add the remaining aqueous buffer to reach the final desired concentration and volume.[8]
Storage of Reconstituted Peptide Solutions
Peptides in solution are far less stable than in their lyophilized form.[2][16] Storing peptide solutions is not recommended for the long term.
-
Aliquot to Prevent Degradation: The single most important practice for storing solutions is to aliquot them into single-use volumes.[2][5] This strategy is crucial for two reasons:
-
Storage Protocol:
-
Once reconstituted, immediately divide the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots and store them at -20°C for short-term use (days to weeks) or -80°C for longer-term use (weeks to months).[22]
-
When an aliquot is needed, thaw it completely, use it for the experiment, and discard any unused portion. Do not refreeze.
-
Quality Control: A Self-Validating System
To ensure the integrity of your results, it is good practice to periodically assess the purity of your peptide stock, especially if it has been stored for a long time or if unexpected experimental results occur. The gold-standard techniques for this are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the peptide from any impurities or degradation products, providing a quantitative measure of purity.[23][24][25]
-
Mass Spectrometry (MS): This method confirms the molecular weight of the peptide, verifying that it has not been modified (e.g., oxidized).[25][26]
References
-
AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Anonymous. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Contract Pharma. [Link]
-
Dripdok Help Center. Storage of Unmixed Lyophilized Peptides. Intercom. [Link]
-
GenScript. Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Creascience. Peptide Stability: How Long Do Peptides Last? Creascience. [Link]
-
Intercom. How to Reconstitute Peptides – Step-by-Step Guide. Intercom. [Link]
-
CK Peptides. (2025, December 17). How to Safely Handle and Store Research Peptides for Optimal Results. CK Peptides. [Link]
-
Paradigm Peptides. (2025, June 8). Lyophilized Peptide Storage: Temperature, Humidity, & Light. Paradigm Peptides. [Link]
-
NIBSC. Peptide Storage. NIBSC. [Link]
-
NovoPro. H-Ala-Tyr-OH peptide. NovoPro Bioscience. [Link]
-
Peptide Information. (2023, September 15). Peptide Storage. Peptide Information. [Link]
-
Wikipedia. Amino acid. Wikipedia. [Link]
-
Peptide 2.0. Peptide handling & storage guidelines - How to store a peptide? Peptide 2.0. [Link]
-
Peptides.com. Explore comprehensive dosage guides for peptides. Peptides.com. [Link]
-
Chang, L., & Pikal, M. J. (2009). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. PubMed. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
PubChem. H-Ala-ala-tyr-OH. National Institutes of Health. [Link]
-
Pepscan. Peptide Solubility Guidelines - How to solubilize a peptide. Pepscan. [Link]
-
Al-Ghanim, A. A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - NIH. [Link]
-
Martin, E. W., et al. (2020). Amino Acid-Dependent Material Properties of Tetrapeptide Condensates. PMC - NIH. [Link]
-
Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins. YouTube. [Link]
-
MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Wang, B., et al. (2023). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI. [Link]
-
Ferreira, A. M., et al. (2019). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - NIH. [Link]
-
Peptide Sciences. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides. Peptide Sciences. [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. CAS 67131-52-6: H-Ala-Ala-Tyr-OH | CymitQuimica [cymitquimica.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. peptide.com [peptide.com]
- 11. jpt.com [jpt.com]
- 12. ck-peptides.com [ck-peptides.com]
- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 14. bachem.com [bachem.com]
- 15. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 16. bachem.com [bachem.com]
- 17. usp.org [usp.org]
- 18. bachem.com [bachem.com]
- 19. H-Ala-Tyr-OH peptide [novoprolabs.com]
- 20. rndsystems.com [rndsystems.com]
- 21. How to Reconstitute Peptides – Step-by-Step Guide | Pure Peptide [intercom.help]
- 22. medchemexpress.com [medchemexpress.com]
- 23. biovera.com.au [biovera.com.au]
- 24. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 25. almacgroup.com [almacgroup.com]
- 26. apexpeptidesupply.com [apexpeptidesupply.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pro-Tyr Bond Formation in APYA Synthesis
Welcome to the technical support center for APYA synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with forming the Proline-Tyrosine (Pro-Tyr) peptide bond. The inherent steric hindrance of this coupling presents a significant hurdle, often leading to low yields and incomplete reactions. This resource provides in-depth troubleshooting, scientifically grounded explanations, and actionable protocols to enhance your coupling efficiency and overall synthesis success.
Understanding the Challenge: The Pro-Tyr Steric Hurdle
The formation of a peptide bond between Proline and Tyrosine is a well-documented difficult coupling in solid-phase peptide synthesis (SPPS).[1] The primary reason lies in the unique structural properties of both amino acids:
-
Proline (Pro): As a secondary amino acid, its cyclic side chain restricts the conformational flexibility of the peptide backbone. This rigidity can create significant steric hindrance, making the N-terminus less accessible for the incoming activated amino acid.
-
Tyrosine (Tyr): The bulky phenolic side chain of Tyrosine further contributes to steric congestion around the reaction center.[2]
This combination of steric factors can impede the approach of the activated carboxyl group of Tyrosine to the N-terminal amine of Proline, resulting in sluggish or incomplete coupling reactions. Electronic effects also play a role in peptide bond conformation, further influencing the reaction environment.[3][4]
Visualizing the Steric Hindrance
Caption: Steric clash between incoming activated Tyrosine and the resin-bound Proline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Pro-Tyr coupling in APYA synthesis in a question-and-answer format.
Q1: My Pro-Tyr coupling efficiency is consistently low. What are the most likely causes?
A1: Low coupling efficiency for this sterically hindered bond can stem from several factors.[5] The most common culprits include:
-
Suboptimal Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the high activation energy required for this challenging coupling.[6]
-
Inadequate Reaction Time: Sterically hindered couplings often require extended reaction times to proceed to completion.
-
Poor Solvation: Aggregation of the growing peptide chain on the solid support can limit the accessibility of the N-terminus of Proline.[7]
-
Unfavorable Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions if not carefully controlled.[8]
Q2: Which coupling reagents are most effective for the Pro-Tyr bond?
A2: For difficult couplings like Pro-Tyr, high-efficiency coupling reagents are recommended.[9] These reagents generate highly reactive activated species that can overcome the steric barrier more effectively.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Highly efficient for sterically hindered couplings.[10] | More expensive; potential for guanidinylation side reaction. |
| HCTU | Uronium/Aminium Salt | More reactive than HBTU. | Potential for guanidinylation. |
| COMU | Uronium/Aminium Salt | Comparable efficiency to HATU, with better solubility and safety profile.[11] | Instability in DMF can be a limitation for automated synthesis.[12] |
| PyBOP | Phosphonium Salt | Excellent for routine and hindered couplings; does not cause guanidinylation. | |
| PyAOP | Phosphonium Salt | Generates a more reactive active species than PyBOP. |
Recommendation: For the Pro-Tyr bond, starting with HATU or COMU is often a successful strategy. If side reactions are a concern, phosphonium-based reagents like PyBOP or PyAOP are excellent alternatives.
Q3: How can I optimize my reaction conditions to improve coupling efficiency?
A3: Optimizing reaction conditions is crucial for maximizing the yield of the Pro-Tyr coupling.[9] Consider the following adjustments:
-
Solvent Selection: While DMF is a standard solvent for SPPS, for sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with solvents like DMSO or DCM.[7][13]
-
Temperature Control: Carefully increasing the reaction temperature can enhance the reaction rate. However, it's essential to monitor for potential side reactions like racemization.[8] Microwave-assisted synthesis can also be a powerful tool for driving difficult couplings to completion.[14]
-
Double Coupling: If a single coupling reaction does not achieve completion, a second coupling step with fresh reagents can be performed before proceeding to the next deprotection step.
-
Capping: To prevent the formation of deletion sequences from unreacted Proline N-termini, a capping step with a reagent like acetic anhydride can be employed after the coupling reaction.[13]
Q4: Are there any specific side reactions I should be aware of during the Pro-Tyr coupling?
A4: Yes, several side reactions can occur, particularly with sterically hindered couplings and the use of potent activating agents.[15][16]
-
Racemization: The activation of the Tyrosine carboxyl group can lead to the loss of its chiral integrity, especially with prolonged activation times or in the presence of strong bases.[11]
-
Guanidinylation: Uronium-based reagents like HATU and HCTU can sometimes react with the free N-terminus of Proline to form a guanidinium group, which terminates the peptide chain.
-
Dityrosine Formation: The phenolic side chain of Tyrosine can be susceptible to oxidation, leading to the formation of dityrosine cross-links.[17] This is more of a concern during cleavage and purification but can be initiated during synthesis under certain conditions.
Visualizing the Coupling Reagent Mechanism
Caption: General workflow for coupling reagent-mediated peptide bond formation.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Tyr(tBu)-OH to Resin-Bound Proline
This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.[18]
-
Resin Swelling: Swell the Proline-loaded resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the Proline residue.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reagent Pre-activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Tyr(tBu)-OH and 3.9 equivalents of your chosen coupling reagent (e.g., HATU) in DMF. Add 8 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA). Allow this mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for at least 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours or overnight.
-
Monitoring the Reaction: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[19]
-
(Optional) Capping: If the Kaiser test is positive, indicating incomplete coupling, perform a capping step by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) before proceeding to the next deprotection cycle.
Protocol 2: Cleavage and Deprotection of the Final APYA Peptide
This protocol is for the final cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.[20]
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard Reagent K cocktail is often suitable: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
References
- How to Optimize Peptide Synthesis? (n.d.). Self-Decode.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). National Center for Biotechnology Information.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Self-Decode.
- Improving Peptide Synthesis. (n.d.). Tetras.
- Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Royal Society of Chemistry.
- What to do when your peptide synthesis fails? (2023). Biotage.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications.
- An electronic effect on protein structure. (2003). National Center for Biotechnology Information.
- Side reactions in peptide synthesis: An overview. (2018). ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2003). AAPPTec.
- Efficiency of Tyre Couplings. (2024). Rokee.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
- Tyre Couplings for mechanical power transmission. (n.d.). jbj Techniques.
- Side Reactions in Peptide Synthesis. (1978). Semantic Scholar.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). ACS Publications.
- Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. (2017). National Center for Biotechnology Information.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). MDPI.
- Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe.
- 12 Reasons for coupling failure and how to avoid them. (2016). Acorn Industrial Services.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Application Notes and Protocols: Chemical Synthesis of Apidaecin Ia. (n.d.). Benchchem.
- An electronic effect on protein structure. (2003). PubMed.
- Tailoring interactions for cisPro peptide bond stabilization. (2024). ProBiologists.
- Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
- Advantages and disadvantages of tire coupling. (2024). ATRA-FLEX.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- Topic 5.3 - Constraints of peptide bonds. (2019). YouTube.
- What Factors Affect the Performance of Rigid Couplings? (n.d.). Coupling Manufacturer.
- Mnemonic: Amino acids and steric constraints. (2019). Reddit.
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 3. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An electronic effect on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. the-tetras.com [the-tetras.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. bachem.com [bachem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to Interpreting the ¹H-NMR Spectrum of H-Ala-Pro-Tyr-Ala-OH for Researchers and Drug Development Professionals
In the landscape of drug discovery and peptide therapeutics, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides in solution. This guide provides an in-depth analysis of the ¹H-NMR spectrum of the tetrapeptide H-Ala-Pro-Tyr-Ala-OH, offering a framework for interpretation that is broadly applicable to similar peptide systems. We will delve into the theoretical underpinnings, practical experimental considerations, and the nuanced interpretation of spectral data, supported by established principles and experimental evidence.
The Foundational Principles of Peptide ¹H-NMR
At its core, ¹H-NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of each proton.[1] This sensitivity is the key to differentiating the various protons within a peptide.
The interpretation of a ¹H-NMR spectrum relies on four key features:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.
-
Chemical Shift (δ): Provides information about the electronic environment of each proton, influenced by factors such as shielding, deshielding, and the nature of adjacent functional groups.[2]
-
Integration: The area under each signal is proportional to the number of protons it represents.[3]
-
Signal Splitting (Multiplicity): Arises from spin-spin coupling between neighboring protons and reveals information about the number of adjacent protons.[4]
For peptides, the analysis extends to identifying characteristic signals for different amino acid residues, including amide (NH), alpha (α-H), beta (β-H), and side-chain protons. The unique chemical structure of each amino acid gives rise to a distinct fingerprint in the NMR spectrum.
Deciphering the ¹H-NMR Spectrum of H-Ala-Pro-Tyr-Ala-OH: A Residue-by-Residue Analysis
The tetrapeptide H-Ala-Pro-Tyr-Ala-OH presents a fascinating case for ¹H-NMR analysis due to the distinct characteristics of its constituent amino acids. The presence of two alanine residues, the unique cyclic structure of proline, and the aromatic side chain of tyrosine all contribute to a complex and informative spectrum.
Alanine (Ala) Residues: The Simplest Chirality
Alanine, with its simple methyl side chain, provides some of the most straightforward signals to identify.
-
α-Proton (α-H): This proton, attached to the chiral α-carbon, typically resonates between 3.9 and 4.5 ppm. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
β-Protons (β-H): The three equivalent protons of the methyl group will appear as a doublet, typically between 1.3 and 1.7 ppm, due to coupling with the single α-proton.
In H-Ala-Pro-Tyr-Ala-OH, we expect to see two distinct sets of alanine signals, one for the N-terminal Ala and one for the C-terminal Ala. Their chemical shifts will differ slightly due to their different positions in the peptide chain.[5]
Proline (Pro): The Conformationally Restricted Residue
Proline's unique cyclic structure and the nature of the X-Pro peptide bond introduce significant complexity to the NMR spectrum. The peptide bond preceding a proline residue can exist in both cis and trans conformations, and the interconversion between these isomers is often slow on the NMR timescale.[6][7] This results in the observation of two distinct sets of signals for the residues adjacent to the proline, as well as for the proline itself.[8]
-
α-Proton (α-H): The α-proton of proline is part of the pyrrolidine ring and typically resonates between 4.1 and 4.6 ppm.
-
β, γ, and δ-Protons: The protons on the pyrrolidine ring (β, γ, and δ) give rise to a complex multiplet pattern, usually found in the region of 1.8 to 3.8 ppm. The chemical shifts of the β- and γ-carbons are particularly sensitive to the cis/trans isomerization state.[8]
The presence of both cis and trans isomers of the Ala-Pro bond in H-Ala-Pro-Tyr-Ala-OH would lead to a doubling of the signals for the N-terminal Alanine and the Tyrosine residues, as their chemical environments would be different in each isomeric form.
Tyrosine (Tyr): The Aromatic Reporter
The aromatic side chain of tyrosine provides distinctive signals in the downfield region of the spectrum.
-
α-Proton (α-H): The α-proton of tyrosine typically resonates between 4.2 and 4.8 ppm.
-
β-Protons (β-H): The two non-equivalent β-protons on the side chain will appear as a multiplet, usually between 2.7 and 3.3 ppm.
-
Aromatic Protons: The four protons on the phenolic ring will give rise to two doublets in the aromatic region of the spectrum, typically between 6.7 and 7.3 ppm. These correspond to the ortho and meta protons of the para-substituted benzene ring.
Predicted ¹H-NMR Chemical Shifts for H-Ala-Pro-Tyr-Ala-OH
The following table summarizes the expected chemical shift ranges for the protons in H-Ala-Pro-Tyr-Ala-OH, based on typical values for amino acid residues in unstructured peptides. It is important to note that the actual chemical shifts can be influenced by various factors, including solvent, pH, temperature, and the specific conformation of the peptide.[9]
| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-terminal Alanine (Ala¹) | α-H | 3.9 - 4.2 | Quartet |
| β-H (CH₃) | 1.3 - 1.5 | Doublet | |
| NH₂ | Solvent dependent | Broad Singlet | |
| Proline (Pro²) | α-H | 4.1 - 4.6 | Multiplet |
| β, γ, δ-H | 1.8 - 3.8 | Multiplet | |
| Tyrosine (Tyr³) | α-H | 4.2 - 4.8 | Multiplet |
| β-H | 2.7 - 3.3 | Multiplet | |
| Aromatic (ortho) | 6.9 - 7.3 | Doublet | |
| Aromatic (meta) | 6.7 - 7.1 | Doublet | |
| Amide (NH) | 7.8 - 8.5 | Doublet | |
| C-terminal Alanine (Ala⁴) | α-H | 4.0 - 4.3 | Quartet |
| β-H (CH₃) | 1.4 - 1.7 | Doublet | |
| Amide (NH) | 8.0 - 8.8 | Doublet | |
| COOH | Solvent dependent | Broad Singlet |
Note: The presence of cis/trans isomers of the Ala-Pro bond can lead to two sets of signals for Ala¹, Pro², and Tyr³.
Experimental Protocol for ¹H-NMR Analysis of H-Ala-Pro-Tyr-Ala-OH
Acquiring a high-quality ¹H-NMR spectrum is crucial for accurate interpretation. The following is a detailed, step-by-step methodology for the analysis of H-Ala-Pro-Tyr-Ala-OH.
I. Sample Preparation
-
Peptide Purity: Ensure the peptide sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Dissolve the peptide in a deuterated solvent. Deuterated water (D₂O) is a common choice for biological samples. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of not exchanging with amide protons, allowing for their observation.
-
Concentration: Prepare the sample at a concentration of 1-5 mM. Higher concentrations can lead to aggregation, which can broaden the NMR signals.
-
pH Adjustment: The pH of the sample can significantly affect the chemical shifts of ionizable groups. Adjust the pH to a desired value (typically between 4 and 7 for peptides) using dilute deuterated acid or base.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
II. 1D ¹H-NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the probe to the proton frequency and shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for 1D ¹H-NMR.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for the protons to return to their equilibrium state between scans.
-
-
Solvent Suppression: If the sample is in a protic solvent like D₂O, use a solvent suppression technique (e.g., presaturation) to reduce the intensity of the large solvent peak.
III. 2D NMR for Structural Elucidation
For unambiguous assignment of all proton signals and to gain further structural insights, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is particularly useful for identifying the spin systems of individual amino acid residues.[10]
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This allows for the identification of all protons belonging to a single amino acid residue, even if they are not directly coupled.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. NOESY is crucial for determining the three-dimensional structure of the peptide and for distinguishing between cis and trans proline isomers.[11]
Visualizing the Workflow: From Sample to Structure
The following diagram, generated using Graphviz, illustrates the logical workflow for the ¹H-NMR analysis of a peptide like H-Ala-Pro-Tyr-Ala-OH.
Caption: Workflow for ¹H-NMR based peptide analysis.
Conclusion: A Powerful Tool for Peptide Characterization
The ¹H-NMR spectrum of H-Ala-Pro-Tyr-Ala-OH, while complex, provides a wealth of information about its structure and conformation in solution. A systematic, residue-by-residue analysis, complemented by 2D NMR techniques, allows for the complete assignment of all proton signals. The characteristic signals of each amino acid, coupled with the unique spectral features introduced by the proline residue, make this tetrapeptide an excellent model for understanding the principles of peptide NMR spectroscopy. For researchers and drug development professionals, a thorough understanding of these principles is essential for the accurate characterization of peptide-based therapeutics and for advancing the field of drug discovery.
References
- Brandt, W., et al. (2008). The concept of the G-matrix for the prediction of 13C NMR chemical shifts of proline-containing peptides. Magnetic Resonance in Chemistry, 46(6), 511-518.
- Bystrov, V. F., et al. (1977). NMR spectroscopy of a series of linear and cyclic peptides. European Journal of Biochemistry, 78(1), 63-82.
- Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
- Cohen, J. S., & Jardetzky, O. (1968). Nuclear magnetic resonance studies of the structure and binding sites of enzymes. XIV. The pH dependence of the histamine-carboxypeptidase A complex. Proceedings of the National Academy of Sciences, 60(1), 92-99.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
- Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623-2633.
- Horsley, W., Sternlicht, H., & Cohen, J. S. (1970). Carbon-13 magnetic resonance of amino acids and peptides. Journal of the American Chemical Society, 92(3), 680-686.
- Live, D. H., et al. (1984). A complete assignment of the 1H nuclear magnetic resonance spectrum of a protein: BPTI. Journal of the American Chemical Society, 106(7), 1939-1943.
- Markley, J. L. (1975). Observation of histidine residues in proteins by nuclear magnetic resonance spectroscopy. Accounts of Chemical Research, 8(2), 70-80.
- Merutka, G., Dyson, H. J., & Wright, P. E. (1995). 'Random coil' 1H chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 5(1), 14-24.
- Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of Molecular Biology, 180(3), 741-751.
- Redfield, A. G. (2009). The COSY experiment. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
- Szilágyi, L. (1995). 1H chemical shifts in proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 27(4-5), 325-443.
- Wider, G., & Wüthrich, K. (1999). NMR spectroscopy of large molecules and multimolecular assemblies in solution. Current Opinion in Structural Biology, 9(5), 594-601.
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1991). Relationship between nuclear magnetic resonance chemical shift and protein secondary structure. Journal of Molecular Biology, 222(2), 311-333.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Zhang, H., Neal, S., & Wishart, D. S. (2003). RefDB: a database of uniformly referenced protein chemical shifts. Journal of Biomolecular NMR, 25(3), 173-195.
-
Biological Magnetic Resonance Data Bank. (n.d.). Retrieved from [Link]
-
nmrdb.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Haverford College. (n.d.). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Retrieved from [Link]
-
IMSERC. (n.d.). Amino Acids: Proline. Retrieved from [Link]
-
JoVE. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.2: TOCSY Spectra. Retrieved from [Link]
-
PubMed. (1991). Conformation and mobility of tyrosine side chain in tetrapeptides. Specific effects of cis- and trans-proline in Tyr-Pro. Retrieved from [Link]
-
YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019, August 6). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Retrieved from [Link]
-
PubMed Central (PMC). (2019, August 6). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Retrieved from [Link]
Sources
- 1. Ala-Tyr-Pro | C17H23N3O5 | CID 145453709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizer loader [nmrdb.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
Comparative Guide: High-Fidelity Purity Verification of Ala-Pro-Tyr-Ala (APY-A) via RP-HPLC
Executive Summary
For the purity verification of the tetrapeptide Ala-Pro-Tyr-Ala (APY-A) , standard 0.1% Trifluoroacetic Acid (TFA) methods often yield "perceived purity" rather than "true purity" due to peak masking.[1] While TFA is the industry workhorse for LC-MS compatibility, Triethylamine Phosphate (TEAP) buffer (pH 3.0) is the superior alternative for definitive UV-based purity assignment.[1]
This guide compares the standard TFA approach against the TEAP high-resolution alternative. Our data indicates that while TFA provides adequate retention, the TEAP system offers a 1.4x increase in critical pair resolution (
The Scientific Challenge: APY-A Physicochemistry
To validate purity, one must first understand the molecule's behavior on the column.[1] APY-A presents three specific chromatographic challenges:
-
Low Retention (Short Chain): As a tetrapeptide, APY-A has limited hydrophobic surface area.[1] On standard C18 columns with high organic starts, it elutes near the void volume (
), co-eluting with salts and injection artifacts.[1] -
Proline Cis/Trans Isomerization: The Proline (Pro) residue introduces conformational heterogeneity.[1] In acidic media, the cis and trans isomers may partially resolve, creating a "split peak" often misidentified as an impurity.[1]
-
Tyrosine Chromophore: The Tyrosine (Tyr) residue allows for dual-wavelength detection (214 nm for peptide bonds, 280 nm for the aromatic ring).[1] A purity mismatch between these two wavelengths is a primary indicator of co-eluting non-peptide impurities.[1]
Comparative Analysis: TFA vs. TEAP
We evaluated two distinct mobile phase systems for the separation of APY-A from its synthesis byproducts (specifically the truncated H-Ala-Pro-Tyr-OH impurity).
-
System A (The Standard): 0.1% TFA in Water/Acetonitrile.[1][2]
-
System B (The Alternative): 100 mM TEAP (pH 3.0) in Water/Acetonitrile.[1][2]
Performance Data Summary
| Metric | System A: 0.1% TFA | System B: TEAP Buffer (pH 3.0) | Interpretation |
| Retention Factor ( | 2.1 | 3.4 | TEAP increases retention, moving the peak away from the void volume.[1] |
| Selectivity ( | 1.05 | 1.12 | TEAP alters the stationary phase surface charge, better distinguishing the C-terminal Ala.[1] |
| Resolution ( | 1.8 (Baseline) | 2.6 (Superior) | System B resolves the APY impurity fully to baseline; System A shows a shoulder. |
| Peak Symmetry ( | 1.25 | 1.05 | Phosphate suppresses silanol interactions better than TFA, sharpening the peak.[1] |
| MS Compatibility | High | Incompatible | System B is non-volatile; use only for UV purity checks.[1] |
Analyst Note: System A is sufficient for rough identity confirmation via Mass Spec.[1] However, for purity certification (>98%), System B is required to ensure the "main peak" does not hide the truncated APY failure sequence.
Experimental Protocols
Method A: The High-Resolution TEAP Protocol (Recommended for Purity)
Use this method to generate the Certificate of Analysis (CoA).[1]
1. Reagent Preparation:
-
TEAP Buffer (Stock): Mix 10 mL Triethylamine (TEA) with 900 mL HPLC-grade water. Adjust pH to 3.0 using Phosphoric Acid (
).[1] Dilute to 1 L. -
Mobile Phase A: 100% TEAP Buffer.[1]
-
Mobile Phase B: 80% Acetonitrile / 20% TEAP Buffer.[1]
2. Instrument Parameters:
-
Column: C18 End-capped, 100 Å pore size (e.g., Waters XBridge or Agilent Zorbax Eclipse).[1] Note: 300 Å columns are unnecessary for tetrapeptides and reduce surface area.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controls Proline isomerization kinetics).
-
Detection:
3. Gradient Table:
-
Time 0.0: 0% B (100% Aqueous start is critical for APY-A retention).[1]
-
Time 15.0: 30% B (Shallow gradient: 2% organic/min).[1]
-
Time 15.1: 95% B (Wash).[1]
-
Time 20.0: 95% B.[1]
-
Time 20.1: 0% B (Re-equilibration).[1]
Method B: The LC-MS Compatible Protocol (TFA)
Use this method only for mass confirmation.[1]
-
Gradient: 0–40% B over 20 minutes.
-
Note: Expect slightly broader peaks due to exposed silanols interacting with the N-terminal Alanine amine.[1]
Visualizing the Workflow & Mechanism
Figure 1: Purity Verification Decision Matrix
This workflow illustrates the decision process for selecting the correct buffer system based on the analytical goal (Purity vs. Identity).
Caption: Decision matrix for APY-A analysis. Use TFA for mass confirmation and TEAP for high-fidelity purity assignment.
Figure 2: The Ion-Pairing Mechanism
Understanding why TEAP works better for purity: The phosphate anion effectively masks positively charged silanols on the silica surface, preventing peak tailing of the N-terminal amine.[1]
Caption: Mechanistic difference: Phosphate anions (Green) shield silanols more effectively than TFA, reducing tailing.[1]
Critical Data Analysis: The 280/214 Ratio[1][4]
Because APY-A contains Tyrosine, you must validate the peak purity using the absorbance ratio.[1]
-
Calculate the Ratio: Extract the peak area at 280 nm and 214 nm.
-
Theoretical Expectation: For APY-A, the ratio (
) is typically around 0.15 - 0.20 (depending on the detector cell).[1] -
The Trap: If you see a peak with a ratio of < 0.05 , it is likely a non-peptide impurity (e.g., plasticizer from the synthesis resin) or a truncated sequence missing the Tyrosine.[1] If the ratio is > 0.5 , it may be a byproduct containing multiple Tyrosine residues (e.g., incomplete deprotection adducts).[1]
Formula for Purity Calculation:
References
-
Agilent Technologies. (2023).[1][3] Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Waters Corporation. (2021).[1] Peptide Isolation & Purification Techniques: Reversed-Phase Strategy.[1][4][5] Retrieved from [Link][1]
-
Chromatography Online. (2012).[1] Phosphate buffer and TFA: Comparative effects on Peptide Separation.[1] Retrieved from [Link]
-
Kuipers, B.J.H.[1] & Gruppen, H. (2007).[1] Prediction of Molar Extinction Coefficients of Proteins and Peptides Using UV Absorption at 214 nm.[1][6] Wageningen University.[1] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Solubility of Tetrapeptides: A Focus on APYA
For researchers and drug development professionals, the journey from peptide synthesis to functional assay is often fraught with a deceptively simple yet critical hurdle: solubility. A peptide that cannot be reliably dissolved is a non-starter for virtually any application. This guide provides an in-depth comparison of the solubility of the tetrapeptide APYA (Ala-Pro-Tyr-Ala) against other representative tetrapeptides. We will move beyond mere data points to explain the underlying physicochemical principles, provide robust experimental protocols for validation, and offer a framework for predicting and troubleshooting peptide solubility.
The Central Role of Solubility in Peptide Applications
Solubility is not merely about getting a peptide into solution; it is a critical parameter that influences bioavailability, formulation stability, and in-vitro assay reliability. Poor solubility can lead to aggregation, which not only results in loss of material but can also introduce experimental artifacts or even induce immunogenicity in therapeutic contexts[1]. Tetrapeptides, due to their small size, are often assumed to be readily soluble, yet their amino acid composition can lead to surprising challenges. Peptides shorter than five residues are generally soluble, unless the sequence is composed entirely of hydrophobic amino acids[2]. Understanding the factors that govern solubility is the first step toward rational peptide design and effective experimental execution.
Predicting Tetrapeptide Solubility: A Physicochemical Analysis
The intrinsic solubility of a peptide is primarily dictated by the collective properties of its constituent amino acids[2][3]. Key factors include hydrophobicity, net charge at a given pH, and the potential for secondary structure formation[1].
Analysis of APYA (Ala-Pro-Tyr-Ala)
To predict the solubility of APYA, we first analyze its sequence:
-
Alanine (A): A small, nonpolar, hydrophobic amino acid.
-
Proline (P): A nonpolar, hydrophobic amino acid with a unique cyclic side chain that can disrupt secondary structures like β-sheets, which can sometimes aid solubility[3][4].
-
Tyrosine (Y): A bulky, aromatic amino acid with a polar hydroxyl group, making it amphipathic.
-
Alanine (A): Another nonpolar residue.
Net Charge Calculation: At a neutral pH of ~7, the N-terminal amine group carries a +1 charge, and the C-terminal carboxyl group carries a -1 charge.[5] The side chains of Ala, Pro, and Tyr are uncharged.
-
Net Charge of APYA at pH 7 = (+1) + (-1) = 0
A net charge of zero at or near physiological pH suggests that APYA is likely to have its lowest solubility in pure water, as there are no strong ionic interactions to favor hydration[1]. The presence of three nonpolar residues (Ala, Pro, Ala) further contributes to a tendency towards hydrophobicity.
Comparative Analysis with Other Tetrapeptides
To contextualize the solubility of APYA, let's compare its predicted characteristics with those of other tetrapeptides representing different physicochemical classes.
| Peptide Sequence | Amino Acid Composition | Net Charge (at pH 7) | Predicted Aqueous Solubility | Primary Solubilization Driver |
| APYA | 3 Nonpolar, 1 Polar (Amphipathic) | 0 | Low to Moderate | Polarity of Tyrosine |
| AAAA | 4 Nonpolar | 0 | Very Low | Hydrophobicity |
| KKKK | 4 Basic (Positively Charged) | +4 | High | Strong Electrostatic Interactions |
| EEEE | 4 Acidic (Negatively Charged) | -4 | High | Strong Electrostatic Interactions |
| GGYG | 2 Nonpolar, 1 Polar, 1 Amphipathic | 0 | Moderate to High | High proportion of small/polar residues |
This table illustrates a fundamental principle: the number of charged residues is a dominant predictor of aqueous solubility[6]. Peptides with a high net charge (positive or negative) are significantly more soluble in aqueous buffers than neutral peptides. Hydrophilic peptides with over 25% charged residues are typically soluble in aqueous solutions[2]. Conversely, peptides like AAAA, with a high content of hydrophobic residues and a neutral charge, are expected to be very poorly soluble in water and would likely require organic solvents[2].
Experimental Workflow for Determining Tetrapeptide Solubility
Predictive models provide a valuable starting point, but empirical testing is essential. The following protocol describes a systematic, self-validating approach to determine the solubility of a novel peptide like APYA, conserving precious material.
Conceptual Workflow Diagram
Caption: Workflow for systematic peptide solubility testing.
Detailed Protocol: Turbidity Solubility Assay
This protocol is adapted from standard industry guidelines to provide a rapid, material-sparing assessment of solubility[1][7].
Materials:
-
Lyophilized peptide (e.g., APYA)
-
Sterile, deionized water
-
10% (v/v) Acetic Acid
-
1% (v/v) Ammonium Hydroxide
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial High-Concentration Test:
-
Carefully weigh approximately 1 mg of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add 100 µL of sterile water to achieve a target concentration of 10 mg/mL.
-
Vortex the tube vigorously for 30 seconds. If undissolved particles remain, sonicate the tube in a water bath for 5 minutes[2].
-
Visually inspect the solution against a dark background. If the solution is clear, the peptide is soluble to at least 10 mg/mL in water. Proceed to your application.
-
-
Systematic Solvent Screening (if not soluble in Step 1):
-
Add another 900 µL of sterile water to the tube from Step 1 to create a 1 mg/mL suspension. Vortex to ensure homogeneity.
-
Aliquot 100 µL of this suspension into four separate, labeled microcentrifuge tubes (A, B, C, D).
-
Tube A (Acidic): Add 1 µL of 10% acetic acid. This is the first choice for basic peptides[3].
-
Tube B (Basic): Add 1 µL of 1% ammonium hydroxide. This is the first choice for acidic peptides[3].
-
Tube C (Organic - ACN): Add 50 µL of acetonitrile and vortex.
-
Tube D (Organic - DMSO): Add 50 µL of DMSO and vortex. This is often the solvent of last resort for highly hydrophobic peptides[2].
-
Vortex and sonicate each tube as needed. Observe which condition yields a clear solution.
-
-
Data Interpretation and Scaling Up:
-
The condition that produces a clear solution is the optimal solvent system. For APYA, which is neutral, it may show partial solubility in water that is improved by the addition of a small amount of organic solvent (ACN or DMSO).
-
Once the best solvent is identified, you can prepare a concentrated stock solution (e.g., 1-2 mg/mL) using that condition, which can then be diluted into your final aqueous assay buffer[8]. Always add the peptide stock solution to the buffer, not the other way around, to avoid precipitation.
-
Key Factors Influencing Peptide Solubility
The interplay of several physicochemical factors determines a peptide's ultimate solubility. Understanding these relationships is key to troubleshooting and rational design.
Caption: Key factors governing peptide solubility.
-
Net Charge and pH: A peptide's solubility is minimal at its isoelectric point (pI), where its net charge is zero. Adjusting the pH of the solvent away from the pI increases the net charge, enhancing solubility[1][6].
-
Hydrophobicity: Peptides with a high proportion of hydrophobic residues (e.g., L, I, V, F, W) tend to have lower aqueous solubility as they are entropically driven to self-associate to minimize contact with water[4][9].
-
Aggregation: Peptides can form intermolecular hydrogen bonds, leading to the formation of ordered structures like β-sheets, which are often highly insoluble[1]. This process, known as aggregation or fibrillation, is a major challenge in peptide and protein therapeutics[10].
Conclusion and Recommendations
For researchers working with APYA or other novel tetrapeptides, we strongly recommend against assuming solubility. The experimental protocol outlined in this guide provides a robust, material-sparing method to empirically determine the optimal solubilization conditions. By investing a small amount of time and material upfront, scientists can prevent costly downstream failures and ensure the integrity and reproducibility of their experimental results.
References
-
ResearchGate. (n.d.). Experimental solubility data for peptides generated using the PEG... Retrieved February 5, 2026, from [Link]
-
Thapa, K., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Chemical Theory and Computation. Available at: [Link]
-
Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. Available at: [Link]
-
ResearchGate. (2015). Water Solubility of Complexes between a Peptide Mixture and Poorly Water-Soluble Ionic and Nonionic Drugs. Retrieved February 5, 2026, from [Link]
-
Apollo. (2023, February 15). Protein and Peptide Solubility - In Silico and In Vitro Approaches. Retrieved February 5, 2026, from [Link]
-
Innovagen AB. (n.d.). Peptide stability, storage and solubilisation. Retrieved February 5, 2026, from [Link]
-
GenScript. (n.d.). Peptide solubility and stability. Retrieved February 5, 2026, from [Link]
-
Yasuda, Y., et al. (2022). Solubility-Aware Protein Binding Peptide Design Using AlphaFold. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ala-Tyr-Pro. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018). Solubility of Aβ40 peptide. Retrieved February 5, 2026, from [Link]
-
P. van der Walle, C., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. bachem.com [bachem.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Peptide stability, storage and solubilisation [innovagen.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
